molecular formula C31H55O9P B1262368 dolichyl beta-D-glucosyl phosphate

dolichyl beta-D-glucosyl phosphate

Cat. No. B1262368
M. Wt: 602.7 g/mol
InChI Key: AGLXCEGQRIYVRV-DVDHLLHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dolichyl beta-D-glucosyl phosphate is a polyprenyl glycosyl phosphate having dolichyl as the polyprenyl component and beta-D-glucose as the glycosyl component. It has a role as a human metabolite and a mouse metabolite. It is a dolichol phosphate and a polyprenyl glycosyl phosphate. It is a conjugate acid of a dolichyl beta-D-glucosyl phosphate(1-).

Scientific Research Applications

1. Role in Glycoprotein Biosynthesis

Dolichyl phosphate is a crucial intermediate in the glycosylation of N-glycosamidic linked glycoproteins in mammalian systems. It's availability may be a limiting factor in glycoprotein biosynthesis. The specific activities of enzymes influencing the concentration of dolichyl phosphate, such as dolichyl phosphate phosphatase, dolichol phosphokinase, dolichyl fatty acyl ester synthetase, GDP-mannose dolichyl phosphate mannosyl transferase, and UDP-glucose dolichyl phosphate glucosyl transferase, are predominantly found in the microsomes (Rupar, Carroll, Chaudhary, & Rip, 1982).

2. Involvement in Eukaryotic Glycoprotein Synthesis

Dolichyl phosphate plays a central role in the biosynthesis of eukaryotic glycoproteins. It is synthesized through head-to-tail condensations of allylic prenyl pyrophosphates with isopentenyl pyrophosphates units, catalyzed by prenyl transferases (Daleo, Hopp, Romero, & Lezica, 1977).

3. Enzymatic Glucosylation and Transfer to Ceramides

Dolichyl beta-D-glucosyl phosphate (Dol-P-Glc) participates in the enzymatic glucosylation of dolichol monophosphate and the transfer of glucose from Dol-P-Glc to ceramides. This process is involved in the synthesis of ceramide hexosides (Suzuki, Ecker, & Blough, 1984).

4. Catalytic Properties in Various Organisms

Dolichyl beta-D-glucosyl phosphate's production via a soluble enzyme that transfers D-glucose from UDP-D-glucose to dolichyl phosphate has been observed in various organisms like Acanthamoeba castellani, showcasing its broad biological relevance (Villemez & Carlo, 1979).

5. Influence of Hormones on Dolichyl Phosphate Utilization

The steroid hormone 17 beta-estradiol significantly influences the utilization of dolichyl phosphate in the assembly of N-linked glycoproteins, indicating hormonal control over dolichyl phosphate-mediated processes (Carson, Tang, & Hu, 1987).

6. Androgen Control in N-glycosylation

Androgenic stimulation is shown to control the N-glycosylation process dependent on the dolichol pathway in the rat epididymis, further illustrating the hormonal regulation of dolichyl phosphate utilization (Iusem et al., 1984).

properties

Product Name

dolichyl beta-D-glucosyl phosphate

Molecular Formula

C31H55O9P

Molecular Weight

602.7 g/mol

IUPAC Name

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C31H55O9P/c1-22(2)11-7-12-23(3)13-8-14-24(4)15-9-16-25(5)17-10-18-26(6)19-20-38-41(36,37)40-31-30(35)29(34)28(33)27(21-32)39-31/h11,13,15,17,26-35H,7-10,12,14,16,18-21H2,1-6H3,(H,36,37)/b23-13+,24-15+,25-17-/t26?,27-,28-,29+,30-,31+/m1/s1

InChI Key

AGLXCEGQRIYVRV-DVDHLLHCSA-N

Isomeric SMILES

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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